N-(4-bromophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide
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Overview
Description
N-(4-bromophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the oxadiazole derivative with a suitable amine under conditions like the use of coupling agents (e.g., EDC, DCC).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can lead to various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
- N-(4-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
- N-(4-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
Uniqueness
The uniqueness of N-(4-bromophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide lies in the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties compared to its analogs.
Properties
Molecular Formula |
C17H15BrN4O2 |
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Molecular Weight |
387.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C17H15BrN4O2/c18-13-6-8-14(9-7-13)20-15(23)4-1-5-16-21-17(22-24-16)12-3-2-10-19-11-12/h2-3,6-11H,1,4-5H2,(H,20,23) |
InChI Key |
OJMADQJRLYBACU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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